molecular formula C18H28N2O4 B2381459 N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide CAS No. 618862-39-8

N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide

Cat. No. B2381459
CAS RN: 618862-39-8
M. Wt: 336.432
InChI Key: VDVYBAYVSSXCRB-UHFFFAOYSA-N
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Description

N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide, commonly known as HMA, is a synthetic compound that has been extensively researched for its potential applications in various fields of science. This compound belongs to the class of amides and is structurally similar to the well-known drug, acetaminophen. HMA has been shown to exhibit interesting biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of HMA is not well understood. However, it is believed to exert its effects through the inhibition of certain enzymes and pathways involved in cancer cell growth and survival. HMA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMA has been shown to exhibit interesting biochemical and physiological effects. This compound has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases. HMA has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using HMA in lab experiments is its high purity and high yield. The synthesis of HMA has been optimized to yield high purity and high yield of the final product. This makes it easier to conduct experiments and obtain reliable results.
However, one of the limitations of using HMA in lab experiments is its relatively high cost. The synthesis of HMA involves the use of expensive reagents and equipment, which makes it a costly compound to produce.

Future Directions

There are several future directions for research on HMA. One of the major areas of research is in the field of cancer treatment. Further studies are needed to elucidate the mechanism of action of HMA and to optimize its anticancer activity. Other areas of research include the potential applications of HMA in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Further studies are also needed to investigate the safety and toxicity of HMA in animal models and humans.

Synthesis Methods

HMA can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-hexoxy-3-methoxybenzaldehyde with methylamine and acetic anhydride to yield N-[4-(hexoxy-3-methoxy)benzyl]acetamide. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield HMA. The synthesis of HMA has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

HMA has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of cancer treatment. HMA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which make it a promising candidate for further research.
Another area of research is in the field of neuroscience. HMA has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This compound has been shown to protect neurons against cell death and improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-5-6-7-8-11-24-16-10-9-15(12-17(16)23-4)18(19-13(2)21)20-14(3)22/h9-10,12,18H,5-8,11H2,1-4H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVYBAYVSSXCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide

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